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molecular formula C11H13ClO B8539554 3-Chloro-2-methyl-6-(2-methylprop-2-en-1-yl)phenol

3-Chloro-2-methyl-6-(2-methylprop-2-en-1-yl)phenol

Cat. No. B8539554
M. Wt: 196.67 g/mol
InChI Key: XHLGRVRTBKITBM-UHFFFAOYSA-N
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Patent
US08957069B2

Procedure details

A solution of N,N-diethylaniline (12.1 mL) containing 1-chloro-2-methyl-3-[(2-methylprop-2-en-1-yl)oxy]benzene (3.00 mg, 15.3 mmol) synthesized in Reference Example 153 was reacted under microwave irradiation at 220° C. for 20 minutes. After cooled to room temperature, the reaction solution was diluted with ethyl acetate, and washed serially with 1N hydrochloric acid, saturated sodium bicarbonate water and saturated saline. It was dried using anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. After that, the obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate 10:1) to give 2.89 g of the title compound as a yellow solid (yield: 96%).
Quantity
12.1 mL
Type
reactant
Reaction Step One
Name
1-chloro-2-methyl-3-[(2-methylprop-2-en-1-yl)oxy]benzene
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
C(N(CC)[C:4]1[CH:9]=[CH:8]C=CC=1)C.[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19]CC(C)=C)[C:14]=1[CH3:24].[C:25](OCC)(=O)C>>[Cl:12][C:13]1[C:14]([CH3:24])=[C:15]([OH:19])[C:16]([CH2:25][C:9]([CH3:8])=[CH2:4])=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
12.1 mL
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Name
1-chloro-2-methyl-3-[(2-methylprop-2-en-1-yl)oxy]benzene
Quantity
3 mg
Type
reactant
Smiles
ClC1=C(C(=CC=C1)OCC(=C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized in Reference Example 153
CUSTOM
Type
CUSTOM
Details
was reacted under microwave irradiation at 220° C. for 20 minutes
Duration
20 min
WASH
Type
WASH
Details
washed serially with 1N hydrochloric acid, saturated sodium bicarbonate water and saturated saline
CUSTOM
Type
CUSTOM
Details
It was dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
After that, the obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate 10:1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C(=CC1)CC(=C)C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.89 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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